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Compound of Interest

Compound Name:
Ethyl Pyrazolo[1,5-a]pyridine-2-

carboxylate

Cat. No.: B1315330 Get Quote

CAS Number: 80537-14-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Pyrazolo[1,5-a]pyridine-2-
carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug

discovery. This document outlines its chemical properties, a representative synthetic protocol,

and a summary of the known biological activities associated with the broader pyrazolo[1,5-

a]pyridine scaffold, offering insights for its potential applications in pharmaceutical research.

Chemical and Physical Properties
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a stable organic compound. A summary of its

key identifiers and properties is provided in the table below.

Property Value

CAS Number 80537-14-0

Molecular Formula C₁₀H₁₀N₂O₂

Molecular Weight 190.20 g/mol

IUPAC Name ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
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Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of Ethyl Pyrazolo[1,5-
a]pyridine-2-carboxylate is not readily available in a single source, a general and plausible

synthetic route can be derived from established methods for preparing pyrazolo[1,5-a]pyridine

derivatives, such as the Japp-Klingemann reaction.[1]

Representative Experimental Protocol: Synthesis
A potential synthetic pathway is outlined below. This protocol is a composite based on common

organic synthesis techniques for similar heterocyclic systems.

Step 1: Diazotization of an Aniline Derivative A solution of a suitable aniline precursor, such as

p-anisidine (0.065 mol), is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and

water (50 mL). The solution is cooled to 0-5°C. A solution of sodium nitrite (0.068 mol) in water

(30 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium

salt solution is stirred for 20 minutes at 0°C.[1]

Step 2: Japp-Klingemann Reaction To the diazotized intermediate, ethyl chloroacetoacetate

(0.065 mol), ethanol (50 mL), and a solution of sodium acetate (0.198 mol) in water (150 mL)

are added sequentially.[1] The reaction mixture is allowed to warm to room temperature and

stirred for an additional 2 hours. The precipitated product is then collected by filtration, washed

with water, and dried.

Step 3: Cyclization and Esterification The intermediate from the Japp-Klingemann reaction can

then be subjected to cyclization conditions, often involving a base and heat, to form the

pyrazolo[1,5-a]pyridine ring system. While the precise conditions for this specific ester are not

detailed in the search results, this general approach is a common strategy for the synthesis of

this class of compounds.

Characterization Data
Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

Below is a table summarizing the expected and reported NMR data for Ethyl Pyrazolo[1,5-
a]pyridine-2-carboxylate.
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¹³C NMR (CDCl₃) Chemical Shift (ppm)

C=O ~163

Quaternary C ~143

Aromatic CH ~138, 129, 125, 117, 113

-OCH₂CH₃ ~61

-OCH₂CH₃ ~14

Note: The provided ¹³C NMR data is based on a spectrum from SpectraBase.[2] Detailed

assignment of each peak requires further experimental data and analysis.

Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning

it is a recurring motif in a variety of biologically active compounds.[3] Derivatives of this core

have been investigated for a wide range of therapeutic applications. While specific biological

data for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is limited in the provided search results,

the broader class of pyrazolo[1,5-a]pyridines has demonstrated significant activity in several

key areas.

Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein

kinases, which are critical regulators of cellular signaling pathways and are often dysregulated

in diseases like cancer.

B-Raf Kinase: Novel pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as

inhibitors of B-Raf kinase, a key component of the Raf-MEK-ERK signaling pathway

implicated in melanoma and other cancers.[4]

PI3 Kinase: A series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors

of the p110α isoform of phosphoinositide 3-kinase (PI3K), a central node in the PI3K/Akt

signaling pathway that governs cell proliferation and survival.
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Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the

development of highly selective inhibitors of CK2, a kinase involved in various cellular

processes and implicated in cancer.[5]

Tropomyosin Receptor Kinase (TRK): Pyrazolo[3,4-b]pyridine derivatives have been

designed and synthesized as inhibitors of TRK, a family of receptor tyrosine kinases whose

fusion proteins are oncogenic drivers in a variety of tumors.[6]
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Anti-inflammatory Activity
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Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and

evaluated for their anti-inflammatory properties. These compounds have shown the potential to

inhibit key inflammatory mediators, suggesting their utility in treating inflammatory conditions.[7]

Some pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of

lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical

pathway in the inflammatory response.[8]

Other Therapeutic Areas
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other potential therapeutic

applications:

Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and

synthesized as novel agents against Mycobacterium tuberculosis, showing potent in vitro

activity against both drug-susceptible and multidrug-resistant strains.[3][9]

Anticancer Activity: Beyond kinase inhibition, various pyrazolo[1,5-a]pyrimidine derivatives

have demonstrated antiproliferative activity against a range of human tumor cell lines.[10]

Some derivatives have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 in

cancer cells.[10]

Conclusion
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, with its readily accessible core structure,

represents a valuable starting point for the design and synthesis of novel therapeutic agents.

The broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has a

well-documented history of diverse and potent biological activities, particularly in the areas of

oncology and inflammation. Further investigation into the specific biological profile of Ethyl
Pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives is warranted to fully elucidate its

potential in drug development. This guide provides a foundational resource for researchers

embarking on such investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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